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Compound of Interest

Compound Name:

3-[(4-

Formylphenoxy)methyl]benzonitril

e

CAS No.: 229309-18-6

Cat. No.: B1318637 Get Quote

Executive Summary & Compound Profile
3-[(4-Formylphenoxy)methyl]benzonitrile serves as the penultimate scaffold in the

convergent synthesis of benzoxaborole therapeutics. Its solubility profile is the governing factor

in reaction yield, impurity rejection (specifically the para-isomer and over-alkylated byproducts),

and solid-state form control during isolation.

This guide moves beyond static data points to establish a dynamic solubility framework. It

details the physicochemical drivers of dissolution, provides a self-validating protocol for

generating precise solubility curves, and translates thermodynamic models into actionable

crystallization strategies.
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Property Detail

CAS Number 101147-97-9

Molecular Formula C₁₅H₁₁NO₂

Molecular Weight 237.26 g/mol

Structural Features

Ether linkage (flexible), Nitrile (dipolar, H-bond

acceptor), Aldehyde (reactive, dipolar), Bi-aryl

core (hydrophobic stacking).

Solubility Class
Lipophilic Organic Solid (Low aqueous solubility,

high solubility in polar aprotic solvents).

The Solubility Landscape: Solvent Interactions
The dissolution of 3-[(4-Formylphenoxy)methyl]benzonitrile is driven by dipole-dipole

interactions and

-

stacking disruption. The molecule lacks strong Hydrogen Bond Donors (HBD) but possesses
two Hydrogen Bond Acceptors (HBA) (nitrile N and aldehyde O).

Solvent Class Compatibility Table
Data derived from structural analysis and process patents for aryl-ether synthesis.
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Solvent Class
Representative
Solvents

Solubility Behavior Mechanistic Insight

Polar Aprotic DMSO, DMF, DMAc
Very High (>150

mg/mL)

Strong dipole

interactions with

nitrile/aldehyde;

disrupts crystal lattice

energy effectively.

Polar Aprotic (Volatile)
Acetone, Ethyl

Acetate, THF

High (Temp.

Dependent)

Ideal for process

handling.[1] THF

coordinates well with

the ether oxygen.

Ethyl Acetate allows

for thermal

crystallization.

Polar Protic
Methanol, Ethanol,

IPA
Moderate to Low

Solubility decreases

with alkyl chain length.

High temperature

dependence makes

these ideal

crystallization

solvents.

Aromatic Toluene, Xylene Moderate

Solubilization via

-

interaction matching.

Often used to drive

azeotropic drying

during synthesis.

Non-Polar Hexane, Heptane Insoluble (<1 mg/mL)

Lack of polar

interaction capability.

Used exclusively as

anti-solvents to force

precipitation.
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Aqueous Water, Buffers Insoluble
Hydrophobic bi-aryl

skeleton dominates.

Experimental Protocol: Automated Solubility
Determination
To generate precise mole-fraction solubility data (

) for process modeling, a Laser Monitoring Dynamic Method is superior to static gravimetric
analysis due to speed and reproducibility.

Protocol: Laser-Assisted Polythermal Method
Objective: Determine the saturation temperature (

) for known mass fractions.

Preparation: Weigh precise mass (

) of 3-[(4-Formylphenoxy)methyl]benzonitrile into a jacketed glass vessel.

Solvent Addition: Add known mass (

) of solvent.

Heating Phase: Heat mixture at 2 K/min with stirring (400 rpm) until dissolution is detected by

maximum laser transmission (transmissivity

100%). Record

.

Cooling Phase: Cool at 2 K/min until nucleation is detected by a drop in transmission.

Record

.

Equilibrium Calculation: The solubility
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at temperature

is calculated as:

(Where

are molecular weights of solute and solvent).

Workflow Diagram (Graphviz)
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Caption: Workflow for dynamic solubility determination using laser transmissivity to identify

saturation points.

Thermodynamic Modeling
Once experimental data is gathered, it must be modeled to predict solubility at unmeasured

temperatures. The Modified Apelblat Equation is the industry standard for this class of rigid

organic molecules.

The Modified Apelblat Model
: Mole fraction solubility.

: Absolute temperature (Kelvin).[2]

: Empirical parameters derived from regression analysis.

Interpretation: Parameter

is related to the enthalpy of solution. A negative

indicates an endothermic process (solubility increases with
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), which is standard for this compound.

Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution enthalpy (

), entropy (

), and Gibbs energy (

) are derived:

Positive

: Endothermic dissolution (Requires heat).

Positive

: Entropy-driven process (Disorder increases upon dissolving).

Process Application: Crystallization Strategy
The primary application of solubility data for 3-[(4-Formylphenoxy)methyl]benzonitrile is in

its purification during Crisaborole synthesis. The goal is to maximize yield while rejecting

impurities.

Recommended Crystallization System: Ethanol/Water
(Anti-solvent)

Primary Solvent: Ethanol (High solubility at boiling point, moderate at RT).

Anti-Solvent: Water (Induces supersaturation).

Crystallization Logic
Dissolution: Dissolve crude intermediate in Ethanol at

(near saturation).

Polishing Filtration: Remove insoluble inorganic salts while hot.
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Cooling: Ramp down to

.

Anti-solvent Addition: Slowly add Water to reduce solvent power, forcing the hydrophobic

product out while keeping polar impurities in solution.

Isolation: Filter at

.

Process Control Diagram (Graphviz)
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Caption: Anti-solvent crystallization workflow designed to maximize purity of the Crisaborole

intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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